

A Technical Guide to Deschloronorketamine Hydrochloride Analytical Standard

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Compound of Interest

Compound Name: *Deschloronorketamine Hydrochloride*
Cat. No.: *B15551615*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on the analytical standard of **Deschloronorketamine Hydrochloride**. It is intended for professionals in research, scientific, and drug development fields who require a reliable reference material for their studies. This document covers the procurement, chemical properties, analytical methodologies, and biological context of **Deschloronorketamine Hydrochloride**.

Sourcing and Specifications of Analytical Standard

Deschloronorketamine Hydrochloride analytical standard is available from several reputable chemical suppliers. It is crucial to source this compound from a provider that offers a certificate of analysis (CoA) to ensure identity and purity.

Table 1: Supplier and Specification Overview for **Deschloronorketamine Hydrochloride**

Supplier	Product Name	CAS Number	Molecular Formula	Formula Weight	Purity	Formulation
Cayman Chemical	Deschloronorketamine (hydrochloride)	7015-20-5	C ₁₂ H ₁₅ NO • HCl	225.7	≥98%	A crystalline solid
Clinivex	Deschloroketamine Hydrochloride	4631-27-0	C ₁₃ H ₁₇ NO • HCl	203.28	Not specified	Not specified
Simson Pharma	Deschloroketamine Hydrochloride	4631-27-0	Not specified	Not specified	Not specified	Not specified

Note: There appears to be a discrepancy in the CAS number and molecular formula provided by different suppliers for what is ostensibly the same compound. Researchers should carefully verify the identity of the substance via the provided analytical data.

Analytical Characterization Protocols

Accurate and reliable analytical methods are paramount for the quantification and identification of **Deschloronorketamine Hydrochloride** in various matrices. The following protocols are based on established methods for the analysis of arylcyclohexylamines.^[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and identification of volatile and semi-volatile compounds like Deschloronorketamine.

Experimental Protocol:

- **Sample Preparation:** For analysis of biological samples, a solid-phase extraction (SPE) may be necessary to clean up the sample.^[2] For the analytical standard, dissolve a known concentration in a suitable solvent like methanol.

- GC Conditions:
 - Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 550.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Expected Results: The EI mass spectrum of Deschloroketamine (the free base of the hydrochloride salt) is expected to show a molecular ion peak (M^+) at m/z 203 and characteristic fragment ions.^[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the analysis of Deschloronorketamine in complex matrices.

Experimental Protocol:

- Sample Preparation: Plasma or urine samples can be prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected.^[3] The analytical standard should be dissolved in the mobile phase.
- LC Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Deschloronorketamine and an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of molecules. Both ^1H and ^{13}C NMR spectra are essential for confirming the chemical structure of the **Deschloronorketamine Hydrochloride** analytical standard.^[1]

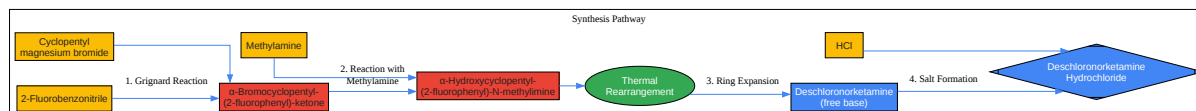
Experimental Protocol:

- Sample Preparation: Dissolve a sufficient amount of the analytical standard in a deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ^1H spectrum, along with the chemical shifts in the ^{13}C spectrum, should be consistent with the proposed structure of 2-amino-2-phenyl-cyclohexanone hydrochloride.

Synthesis of Deschloronorketamine Hydrochloride

The synthesis of **Deschloronorketamine Hydrochloride** can be achieved through a multi-step process. The following is a general synthetic scheme based on literature procedures for related

compounds.[4][5]



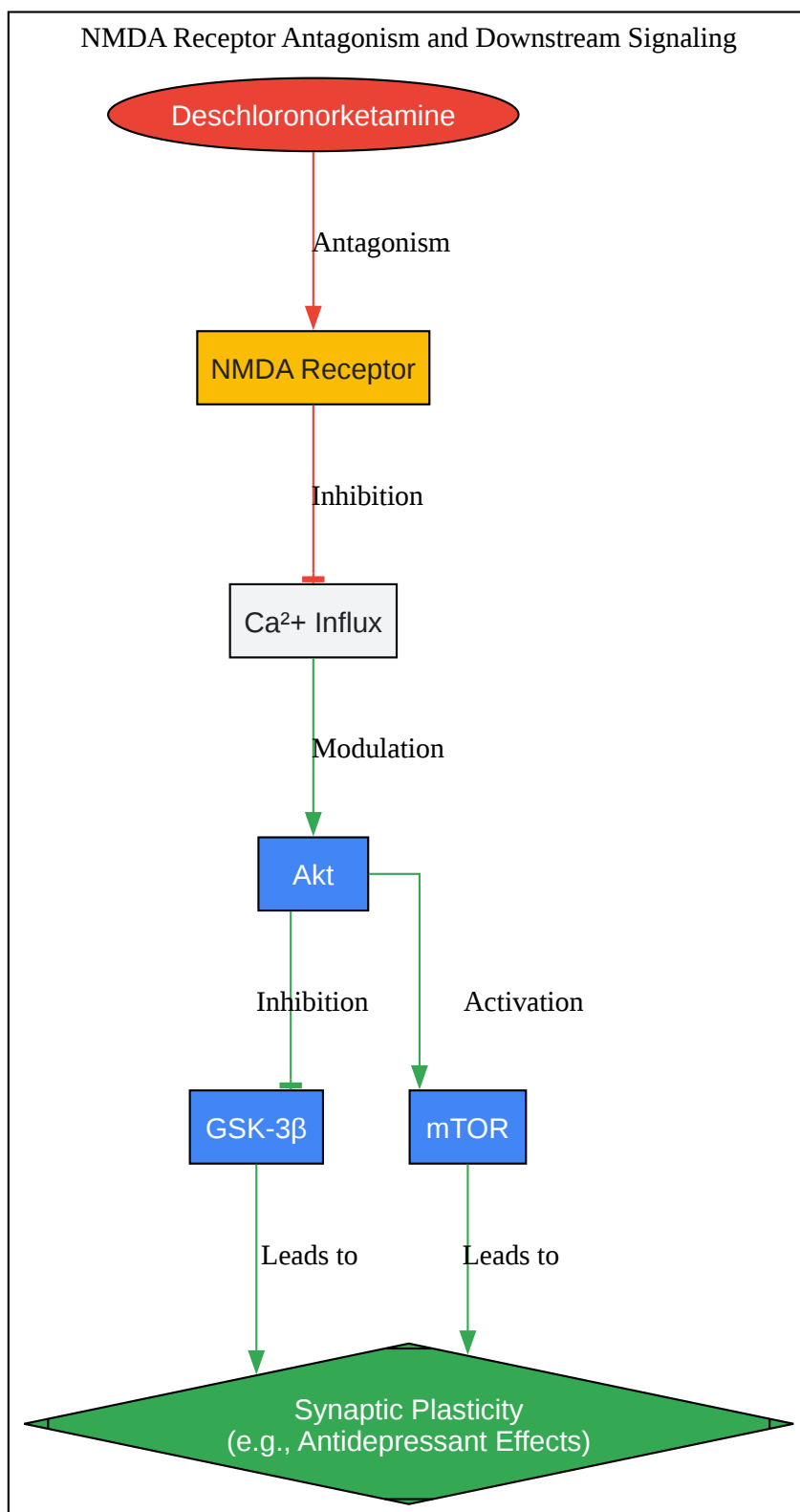
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Caption: A generalized synthetic pathway for **Deschloronorketamine Hydrochloride**.

Biological Activity and Signaling Pathways

Deschloronorketamine belongs to the arylcyclohexylamine class of compounds, which are known for their dissociative anesthetic and hallucinogenic effects. The primary mechanism of action for this class of drugs is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8]

By blocking the NMDA receptor, arylcyclohexylamines inhibit the influx of calcium ions, which in turn modulates downstream signaling pathways.[6] Some of these pathways are implicated in the rapid antidepressant effects observed with ketamine and its analogs.



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Caption: Signaling cascade following NMDA receptor antagonism by Deschloronorketamine.

The antagonism of the NMDA receptor by Deschloronorketamine is thought to lead to the activation of the Akt/mTOR signaling pathway and the inhibition of glycogen synthase kinase-3 beta (GSK-3 β).^[9] These downstream effects are believed to contribute to changes in synaptic plasticity, which may underlie the rapid antidepressant effects reported for some arylcyclohexylamines.^[10]

Conclusion

The procurement and use of **Deschloronorketamine Hydrochloride** analytical standard require careful consideration of supplier specifications and rigorous analytical verification. The protocols and information provided in this guide offer a comprehensive resource for researchers. Understanding the synthesis, analytical characterization, and biological activity of this compound is essential for its safe and effective use in a laboratory setting. Researchers should always adhere to appropriate safety protocols and legal regulations when handling this and other research chemicals.

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